4-Formyl-3-nitrosobenzoic acid
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Overview
Description
4-Formyl-3-nitrosobenzoic acid is an organic compound with the molecular formula C8H5NO5 It is a derivative of benzoic acid, featuring both a formyl group (-CHO) and a nitroso group (-NO2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formyl-3-nitrosobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-formylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically requires controlled temperatures to ensure the selective formation of the nitroso group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-3-nitrosobenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Formyl-3-nitrobenzoic acid can be converted to 4-carboxy-3-nitrobenzoic acid.
Reduction: The reduction of the nitroso group yields 4-formyl-3-aminobenzoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Formyl-3-nitrosobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Formyl-3-nitrosobenzoic acid involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzoic acid
- 3-Nitrobenzoic acid
- 4-Formylbenzoic acid
- 4-Aminobenzoic acid
Uniqueness
4-Formyl-3-nitrosobenzoic acid is unique due to the presence of both a formyl and a nitroso group on the benzene ring.
Properties
CAS No. |
104932-55-0 |
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Molecular Formula |
C8H5NO4 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
4-formyl-3-nitrosobenzoic acid |
InChI |
InChI=1S/C8H5NO4/c10-4-6-2-1-5(8(11)12)3-7(6)9-13/h1-4H,(H,11,12) |
InChI Key |
UBDPLMRTSCNLGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N=O)C=O |
Origin of Product |
United States |
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